1-cyclopentyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid - 846562-87-6

1-cyclopentyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Catalog Number: EVT-2997148
CAS Number: 846562-87-6
Molecular Formula: C13H14N2O3
Molecular Weight: 246.266
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of indoxacarb, an insecticide. Notably, it exhibits chirality, with the (S)-enantiomer being specifically produced by the Bacillus cereus WZZ006 strain through a biocatalytic resolution process. []
  • Compound Description: Mendon is a benzodiazepine derivative investigated for its pharmacological properties, particularly its metabolism and excretion profile. Studies in rabbits and rats revealed its rapid absorption and elimination, primarily through urine and feces, respectively. []

Dipotassium chlorazepate (CAP)

  • Compound Description: CAP, also known as dipotassium 7-chloro-1,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid monopotassium salt monopotassium hydroxide, is a minor tranquilizer with central inhibitory effects. Its pharmacological profile, when compared to diazepam, demonstrates a broader range of inhibition but with slightly weaker intensity. []
  • Relevance: 1-cyclopentyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid and CAP are both classified as benzodiazepines due to their shared core structure consisting of a fused benzene and diazepine ring system. The presence of a carboxylic acid group at the 3-position of the benzodiazepine ring further strengthens their structural similarity. Notably, CAP has a chloro substituent at the 7-position and a phenyl ring at the 5-position, while the target compound bears a cyclopentyl group at the 1-position.

2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives

  • Compound Description: This group of compounds exhibits potent antagonistic activity against the 5-HT3 receptor. Notably, derivatives containing a basic azacyclo- or azabicycloalkyl moiety, particularly those with endo-substitution, display enhanced activity. These compounds are structurally related to benzimidazole. []
  • Relevance: Although sharing the carboxylic acid functional group, 1-cyclopentyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid and these derivatives differ significantly in their core structures. The target compound features a benzodiazepine ring system, while these derivatives are based on a benzimidazole scaffold. The presence of the azacyclo- or azabicycloalkyl moiety in these derivatives further distinguishes them from the target compound.

Endo-6-methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl-2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylate hydrochloride (DAU 6285)

  • Compound Description: DAU 6285 acts as a silent, competitive antagonist at 5-HT4 receptors. This compound is also structurally related to benzimidazole. []
  • Relevance: Though both DAU 6285 and 1-cyclopentyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid share a carboxylic acid group, their core structures differ considerably. The target compound is characterized by a benzodiazepine ring system, while DAU 6285 is based on a benzimidazole scaffold.

Properties

CAS Number

846562-87-6

Product Name

1-cyclopentyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

IUPAC Name

1-cyclopentyl-2-oxo-3H-benzimidazole-5-carboxylic acid

Molecular Formula

C13H14N2O3

Molecular Weight

246.266

InChI

InChI=1S/C13H14N2O3/c16-12(17)8-5-6-11-10(7-8)14-13(18)15(11)9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,18)(H,16,17)

InChI Key

ATPXZVQETNPJTK-UHFFFAOYSA-N

SMILES

C1CCC(C1)N2C3=C(C=C(C=C3)C(=O)O)NC2=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.